molecular formula C₂₁H₄₄O₅ B1146584 Distearin CAS No. 1323-83-7

Distearin

Cat. No.: B1146584
CAS No.: 1323-83-7
M. Wt: 376.57
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Chemical Reactions Analysis

Types of Reactions

Distearin undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation .

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Hydrolysis: Glycerol and stearic acid.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Ketones and aldehydes.

Comparison with Similar Compounds

Distearin is similar to other diacylglycerols like glyceryl monostearate and glyceryl tristearate. it is unique in its specific fatty acid composition and its ability to form stable emulsions .

Similar Compounds

    Glyceryl Monostearate: Contains one stearic acid molecule and two hydroxyl groups.

    Glyceryl Tristearate: Contains three stearic acid molecules.

    Glyceryl Dioleate: Contains two oleic acid molecules.

This compound’s unique properties make it particularly useful in applications requiring stable emulsions and biocompatibility .

Properties

CAS No.

1323-83-7

Molecular Formula

C₂₁H₄₄O₅

Molecular Weight

376.57

Synonyms

di-Stearin;  Diglyceryl Stearate;  Distearin;  Distearoylglycerol;  Emalex EGS-C;  Estol 374GDST2;  Glycerin Distearate;  Glycerol Distearate;  Glyceryl Distearate;  Kessco GDS 386F;  Loxiol P 1200;  Loxiol P 1206;  Loxiol VP 1206;  Nikkol DGS 80;  Precirol ATO;  S

Origin of Product

United States
Customer
Q & A

ANone: Distearin (1,3-distearoyl-2-hydroxypropane-1,3-diyl distearate), also known as glycerol distearate, has the molecular formula C39H76O5 and a molecular weight of 625.03 g/mol.

A: While specific spectroscopic data isn't provided in the abstracts, researchers commonly use techniques like X-ray diffraction [], infrared spectroscopy [], and nuclear magnetic resonance (NMR) spectroscopy [, ] to analyze this compound's structure and interactions.

A: Contrary to its typical role as a stabilizer, this compound acts as a prooxidant in soybean oil, decreasing its oxidative stability in a concentration-dependent manner [].

A: this compound is frequently conjugated with polymers like poly(acrylic acid) to create pH-responsive vesicles for drug delivery applications. These vesicles exhibit controlled drug release profiles based on pH changes, enhancing drug delivery efficiency [, , ].

A: this compound is a weak activator of PKC compared to unsaturated diacylglycerols like diolein. This difference arises from this compound's effect on PKC's affinity for phosphatidylserine and Ca2+, which are crucial for enzyme activation []. Studies demonstrate that this compound, containing two saturated fatty acids, is considerably less effective in activating PKC compared to diacylglycerols with at least one unsaturated fatty acid [].

A: Branching of the stearoyl chains in this compound significantly influences its interaction with phospholipid bilayers. For instance, 8-methylthis compound decreases PKC activity, while 8-butylthis compound and 8-phenylthis compound enhance it to levels comparable to diolein []. These branched-chain analogs also demonstrate distinct impacts on the enzyme's interaction with phosphatidylserine and Ca2+ [].

A: In rat studies, this compound influenced the absorption of stearic acid based on its position within the triglyceride molecule. When stearic acid occupied the 2-position (as in 2-oleoyl this compound), its absorption increased significantly compared to when it was located at the 1- or 3-position (as in 1-oleoyl this compound) []. This difference highlights the importance of triglyceride structure in fatty acid absorption.

A: this compound is one of the surfactant molecules identified in LAPS, contributing to its observed pro-healing properties in chronic wounds []. While the exact mechanism remains unclear, it's hypothesized that this compound might aid in wound debridement, enhance the penetration of other beneficial compounds, or contribute to a favorable environment for wound healing.

A: Unsaturated diacylglycerols, like diolein and dilinolein, are more potent activators of PKC compared to this compound. Additionally, phorbol esters, which mimic the action of diacylglycerols, can also activate PKC [, ].

A: Gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS) is commonly used to analyze this compound levels in various samples, including fats, oils, and biological samples. Researchers have developed modified GC methods that enhance accuracy and repeatability for quantifying this compound []. Additionally, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection enables the separation and quantification of this compound isomers, providing valuable insights into its composition and distribution [, ].

A: Early research focused on this compound's role as a structural component of fats and its physicochemical properties [, ]. Subsequent studies revealed its involvement in various biological processes, including fatty acid absorption [], PKC activation [, ], and modulation of cell membrane properties []. More recently, this compound has emerged as a valuable building block in the development of drug delivery systems [, , ].

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